
5-Nitro-1-benzofuran-2-carbohydrazide
Vue d'ensemble
Description
5-Nitro-1-benzofuran-2-carbohydrazide is a chemical compound that has been widely researched for its various properties and potential applications. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
A series of 6 novel 5-nitrobenzofuran-2yl-carbamides derivatives were synthesized . The preparation of this compound (4) on action with acetic acid, 1, 4-diaxone and sodium nitrite resulted in 5-nitro-1-benzofuran-2-carbonyl azide (5) . The related compound (5) on action with substituted aromatic substituted amines undergoes Curtis type of rearrangement to give 5-nitro-N- (sub. carbamoyl)-1-benzofuran-2-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name this compound . The InChI code for the compound is 1S/C9H7N3O4/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) .
Chemical Reactions Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H7N3O4 and its molecular weight is 221.17 g/mol .
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 5-Nitro-1-benzofuran-2-carbohydrazide, en mettant l'accent sur six applications uniques. Chaque section fournit des informations détaillées sur un domaine d'application spécifique.
Activité anticancéreuse
Les dérivés du benzofurane, y compris des composés comme le this compound, ont montré des activités anticancéreuses significatives. Ils sont étudiés pour leur potentiel à inhiber la croissance de diverses cellules cancéreuses, telles que la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire .
Agents antimicrobiens
L'échafaudage du benzofurane est également exploré pour son potentiel en tant qu'agent antimicrobien. Les propriétés structurelles des benzofuranes permettent le développement de nouveaux composés qui pourraient être efficaces contre les souches résistantes de bactéries et d'autres agents pathogènes .
Agoniste du PPAR-γ
Certains dérivés du benzofurane ont été synthétisés et étudiés en tant qu'agonistes du PPAR-γ, qui sont pertinents dans le traitement de conditions telles que le diabète et l'inflammation. Des études de docking moléculaire suggèrent que ces composés pourraient interagir avec le récepteur PPAR-γ .
Synthèse de nouveaux composés
La structure chimique du this compound permet son utilisation dans la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles. Il peut être utilisé comme précurseur dans diverses voies synthétiques pour créer de nouvelles molécules .
Développement de médicaments
Les dérivés du benzofurane sont des orientations importantes dans la recherche sur les médicaments en raison de leurs profils de bioactivité prometteurs. Ils sont étudiés pour leurs potentiels thérapeutiques et leurs effets secondaires minimes par rapport aux traitements actuels .
Recherche pharmacologique
Les propriétés pharmacologiques des benzofuranes en font des candidats adaptés à des recherches plus approfondies sur leurs mécanismes d'action et leur potentiel en tant que médicaments. Cela comprend des études sur leurs interactions avec les cibles biologiques et leurs effets sur les voies de la maladie .
Mécanisme D'action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways. These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth, among others.
Pharmacokinetics
The molecular weight of the compound is 22117 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 5-Nitro-1-benzofuran-2-carbohydrazide may also have anti-proliferative effects, although further studies would be needed to confirm this and to elucidate the specific molecular and cellular effects of the compound.
Orientations Futures
Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Analyse Biochimique
Biochemical Properties
5-Nitro-1-benzofuran-2-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The compound’s interaction with PPAR-γ suggests its potential in modulating metabolic pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cell growth in different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s nitro group is believed to play a crucial role in its binding affinity and specificity . Additionally, it has been observed to inhibit certain enzymes, leading to alterations in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including cellular damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PPAR-γ suggests its role in lipid and glucose metabolism . Additionally, it has been shown to influence the activity of other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in biochemical applications.
Propriétés
IUPAC Name |
5-nitro-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTAXIVIRCEFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


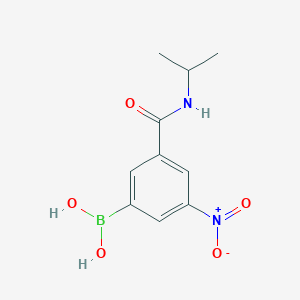
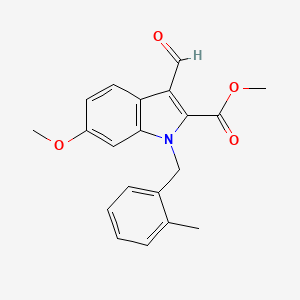
![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)
![4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387257.png)
![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)
![4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387259.png)
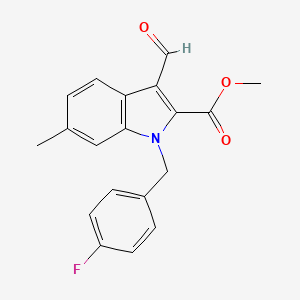
![N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine](/img/structure/B1387264.png)


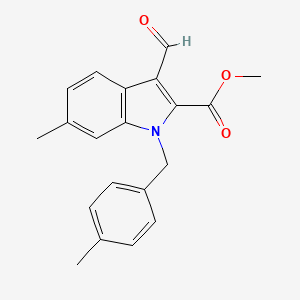
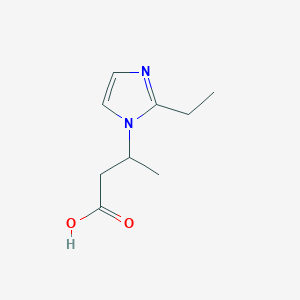
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
